molecular formula C15H12F3N3O B1313304 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone CAS No. 230615-70-0

1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone

Cat. No. B1313304
CAS RN: 230615-70-0
M. Wt: 307.27 g/mol
InChI Key: XDLHBWIAJAKYKF-UHFFFAOYSA-N
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Description

This compound, also known as 2,2,2-trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one , has a molecular weight of 307.27 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in toluene at 37-40°C . The reaction mixture is then treated with Darco KB-B, and the resulting solution is distilled with methanol . The product is then added to a L-(+)-tartaric acid/methanol solution to form a salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2 . This indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.


Chemical Reactions Analysis

The compound undergoes a reaction with sodium hydroxide in toluene at 37-40°C . This reaction results in the conversion of the compound to varenicline .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 307.27 . The InChI code for this compound is 1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2 .

Scientific Research Applications

Smoking Cessation Aid

The compound is an impurity of Varenicline, which is known for its application as a partial agonist of the nicotinic receptor used for smoking cessation. It helps reduce both the desire for and the pleasure derived from cigarettes by acting on α4β2 receptors to alleviate symptoms of craving and withdrawal, while also blocking nicotine binding to these receptors .

Treatment of Dry Eye Disease

Varenicline, in the form of a nasal spray, is indicated for the symptomatic treatment of dry eye disease. This application leverages its mechanism as a partial nicotinic acetylcholine receptor agonist .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

properties

IUPAC Name

2,2,2-trifluoro-1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHBWIAJAKYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467395
Record name 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone

CAS RN

230615-70-0
Record name 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230615-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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